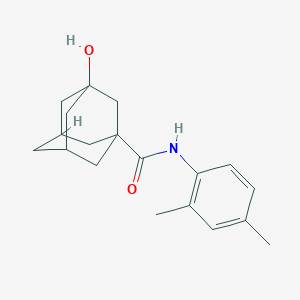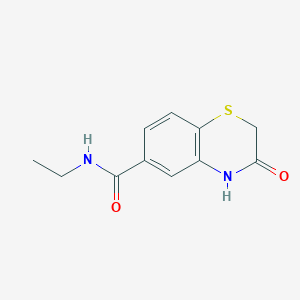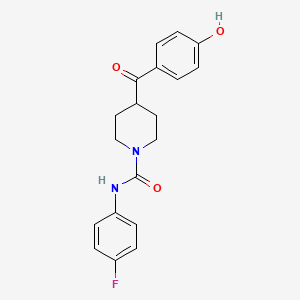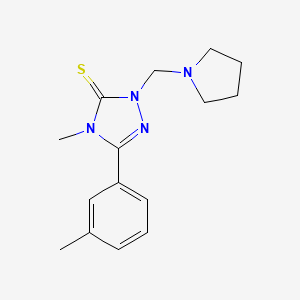![molecular formula C17H13ClN4S B7462203 2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B7462203.png)
2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as CTBT, and it has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of CTBT is not fully understood. However, it has been suggested that CTBT inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. CTBT has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
CTBT has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, CTBT has been shown to have anti-inflammatory properties. CTBT has also been shown to modulate the immune system, making it a potential candidate for immunotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CTBT is its high yield and purity. This makes it easy to use in lab experiments. Additionally, CTBT is relatively stable, making it easy to store and transport. However, one of the limitations of CTBT is its high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on CTBT. One potential direction is the development of CTBT-based cancer therapies. Additionally, CTBT may be used in combination with other drugs to enhance its anticancer properties. Further research is also needed to fully understand the mechanism of action of CTBT and its potential applications in other research fields.
Conclusion:
In conclusion, 2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile is a chemical compound that has potential applications in various research fields. Its synthesis method is well-established, and it has been extensively studied for its anticancer properties. Further research is needed to fully understand its mechanism of action and potential applications in other research fields.
Métodos De Síntesis
The synthesis of 2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile has been achieved using different methods. One of the most common methods is the reaction of 5-(2-chlorophenyl)-4-methyl-1,2,4-triazole-3-thiol with benzyl cyanide in the presence of a base. This method yields CTBT with a high yield and purity.
Aplicaciones Científicas De Investigación
CTBT has been extensively studied for its potential applications in various research fields. One of the most significant applications of CTBT is in the field of cancer research. CTBT has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CTBT has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4S/c1-22-16(14-8-4-5-9-15(14)18)20-21-17(22)23-11-13-7-3-2-6-12(13)10-19/h2-9H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHCIWMOAGVLRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2C#N)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7462120.png)
![2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7462126.png)
![2-(4-Fluorophenyl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7462127.png)





![N-[(4-imidazo[1,2-a]pyridin-2-ylphenyl)methyl]-N-methylacetamide](/img/structure/B7462159.png)
![N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B7462161.png)
![2-[[5-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7462178.png)
![2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide](/img/structure/B7462189.png)
![1-Benzyl-4-[[5-(3-chlorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7462192.png)
![1-Benzyl-4-[[5-(2-chlorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7462220.png)